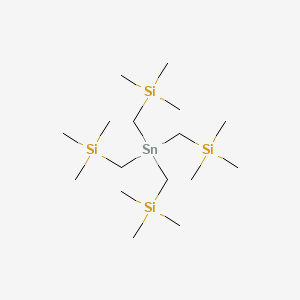![molecular formula C13H15Cl B14718252 7-Chloro-7-phenylbicyclo[4.1.0]heptane CAS No. 13383-32-9](/img/structure/B14718252.png)
7-Chloro-7-phenylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-7-phenylbicyclo[4.1.0]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring. The presence of a chlorine atom and a phenyl group at the 7th position of the bicyclic system makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-7-phenylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with a carbene precursor, such as dichlorocarbene, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of a cyclopropane ring, resulting in the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 7-chloro-7-phenylbicyclo[41
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-7-phenylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Tributyltin Hydride: Used for reduction reactions.
Nucleophiles: Used for substitution reactions.
Major Products
7-Phenylbicyclo[4.1.0]heptane: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
7-Chloro-7-phenylbicyclo[4.1.0]heptane has several applications in scientific research:
Biology and Medicine:
Industry: Used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 7-chloro-7-phenylbicyclo[4.1.0]heptane involves its interaction with various molecular targets, depending on the specific reaction it undergoes. For example, during reduction, the compound forms a radical intermediate that leads to the final product .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-7-methylbicyclo[4.1.0]heptane
- 7-Bromo-7-phenylbicyclo[4.1.0]heptane
- 7,7-Dichlorobicyclo[4.1.0]heptane
Propiedades
Número CAS |
13383-32-9 |
|---|---|
Fórmula molecular |
C13H15Cl |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
7-chloro-7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H15Cl/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)13/h1-3,6-7,11-12H,4-5,8-9H2 |
Clave InChI |
MUIGEANARQQXFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
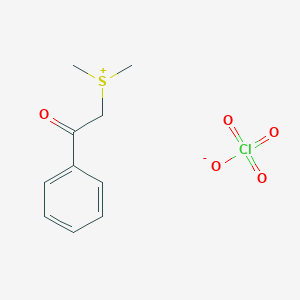
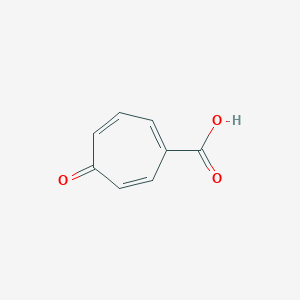
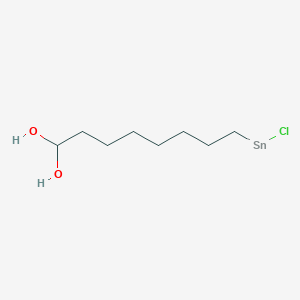


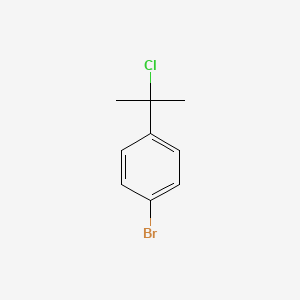


![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
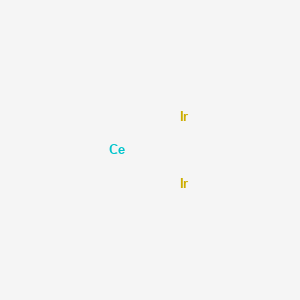
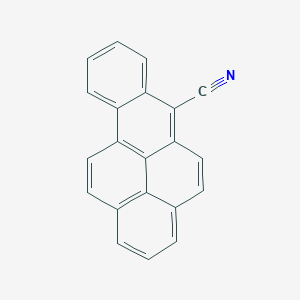
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
